8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Descripción
8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small molecule featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core modified with a 2-chloro-4-fluorobenzoyl group at position 8 and a 2-phenoxyethyl substituent at position 2. This compound belongs to a class of spirocyclic derivatives known for their modulation of central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine receptors, due to structural similarities with pharmacologically active spiro compounds like MDL 100,907 (a potent 5-HT2A antagonist) . The chloro and fluoro substituents on the benzoyl moiety enhance lipophilicity and receptor-binding affinity, while the phenoxyethyl group may influence pharmacokinetic properties such as oral bioavailability and metabolic stability .
Propiedades
IUPAC Name |
8-(2-chloro-4-fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O4/c23-18-14-15(24)6-7-17(18)19(28)26-10-8-22(9-11-26)20(29)27(21(30)25-22)12-13-31-16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHHZMFJIFGQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the spirocyclic core and aromatic moieties. Key comparisons include:
Key Research Findings
- In Vitro Studies: Spirocyclic analogues with chloro/fluoro substituents show nanomolar potency in 5-HT2A binding assays, comparable to MDL 100,907 .
- In Vivo Efficacy: Compounds with phenoxyethyl groups exhibit favorable CNS safety profiles in rodent models, with minimal α1-adrenergic or D2 antagonism at therapeutic doses .
- Thermodynamic Solubility : The target compound’s solubility in aqueous buffers (e.g., 0.9% NaCl) is likely lower than hydrophilic derivatives (e.g., 8-(2-ethoxyethyl) analogues ) but sufficient for preclinical testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
